molecular formula C21H16ClN3O2S B2965847 2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863594-38-1

2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2965847
CAS No.: 863594-38-1
M. Wt: 409.89
InChI Key: PUPBKTCTZPMGRB-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups including a chlorophenoxy group, a thiazolopyridine group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenoxy group could be introduced via a nucleophilic substitution reaction . The thiazolopyridine group could be synthesized via a multi-step process involving condensation and cyclization reactions . The acetamide group could be introduced via acylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of nitrogen, sulfur, and chlorine atoms would likely result in a polar molecule with several potential sites for hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the chlorophenoxy group could undergo further nucleophilic substitution reactions. The thiazolopyridine ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and potential for hydrogen bonding could influence its solubility in different solvents. Its stability could be influenced by the presence of the heterocyclic rings .

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with thiazolidine, thiazole, and acetamide groups have been extensively studied for their potential antibacterial and antifungal properties. For instance, studies on various derivatives of thiazolidines and acetamides have demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Desai et al., 2008), (Juddhawala et al., 2011). Additionally, thiazolidinone derivatives have shown promising antibacterial and antifungal effects in vitro, suggesting their potential as leads for the development of new antimicrobial agents (Kumar et al., 2012).

Anticancer Activity

Research into compounds containing thiazole and acetamide functionalities has also shown potential in the field of cancer therapy. For example, new derivatives of benzothiazoles linked to various heterocyclic rings have been synthesized and evaluated for their antitumor activity against a range of human tumor cell lines. These studies have revealed some compounds with considerable anticancer activity, highlighting the therapeutic potential of these chemical structures (Yurttaş et al., 2015).

Antioxidant and Antiproliferative Studies

Thiazole derivatives have also been explored for their antioxidant properties, with some compounds showing promising results in in vitro studies. These investigations have highlighted the potential of thiazole-based compounds as antioxidants, which could be beneficial in various therapeutic applications, including the prevention and treatment of diseases associated with oxidative stress (Hossan, 2020). Furthermore, novel pyridine linked thiazole derivatives have exhibited significant antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents (Alqahtani et al., 2020).

Molecular Docking and Structural Analysis

Molecular docking studies have been utilized to understand the binding interactions of these compounds with various biological targets, providing insights into their mechanism of action and potential therapeutic applications. For example, research on benzothiazolinone acetamide analogs has included spectroscopic studies, quantum mechanical studies, and molecular docking to evaluate their interaction with biological targets and their efficiency in photovoltaic applications (Mary et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical testing. If it’s a chemical reagent, its hazards would be determined by its reactivity and potential for toxicity .

Future Directions

The future directions for research on this compound would depend on its intended uses. For example, if it’s a drug, future research could focus on optimizing its pharmacological properties or exploring new therapeutic applications. If it’s a chemical reagent, future research could focus on developing new reactions or improving existing ones .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-4-5-14(20-25-17-3-2-10-23-21(17)28-20)11-18(13)24-19(26)12-27-16-8-6-15(22)7-9-16/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPBKTCTZPMGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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